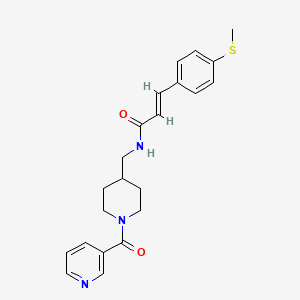

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide

Vue d'ensemble

Description

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a combination of aromatic rings, a piperidine moiety, and an acrylamide group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide typically involves multiple steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine under controlled conditions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with a piperidine derivative.

Attachment of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, where a methylthiol reacts with a halogenated aromatic compound.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neuropharmacology :

- The presence of the nicotinoylpiperidine structure suggests that this compound may interact with nicotinic acetylcholine receptors, which are crucial in cognitive functions and neuroprotection. Preliminary studies indicate potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter release and neuronal excitability.

-

Anticancer Activity :

- Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The acrylamide functional group may facilitate interactions with cellular targets involved in cancer proliferation, making it a candidate for further investigation in cancer therapy.

-

Acaricidal Activity :

- Compounds with similar thiophenol or methylthio groups have demonstrated significant acaricidal properties against agricultural pests. This suggests potential applications in agrochemistry for developing safer pesticides.

Synthesis and Optimization

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions, including:

- Condensation Reactions : Key to forming the acrylamide bond.

- Purification Techniques : Such as column chromatography to ensure high purity levels necessary for biological testing.

Optimizing these synthesis methods is crucial for maximizing yield and ensuring the compound's availability for research purposes.

Case Studies and Research Findings

- Neuroprotective Effects :

- Agricultural Applications :

-

Cytotoxicity Assays :

- Preliminary cytotoxicity assays have indicated that related compounds show promise against various cancer cell lines, warranting further exploration into the specific mechanisms of action and therapeutic potential of this compound .

Mécanisme D'action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-(4-(methylthio)phenyl)-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a different substituent on the piperidine ring.

(E)-3-(4-(methylthio)phenyl)-N-((1-quinolin-4-yl)piperidin-4-yl)methyl)acrylamide: Contains a quinoline ring instead of a nicotinoyl group.

Uniqueness

(E)-3-(4-(methylthio)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acrylamide is unique due to its combination of a nicotinoyl piperidine moiety and an acrylamide group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Activité Biologique

- Molecular Formula : C₁₈H₂₃N₃OS

- Molecular Weight : 345.46 g/mol

- CAS Number : 824932-89-0

The compound is believed to interact with various biological targets, primarily influencing neurotransmitter systems and cellular signaling pathways. The presence of the nicotinoylpiperidine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Antitumor Activity

Research indicates that derivatives of acrylamide compounds exhibit significant antitumor properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death. The specific compound has not been extensively studied in clinical trials, but its structural analogs have demonstrated promising results in vitro.

Neuroprotective Effects

The inclusion of the nicotinoyl group may confer neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. Compounds that modulate nAChRs have been associated with improved cognitive function and neuroprotection against excitotoxicity.

In Vitro Studies

- Cell Viability Assays : Various studies have reported that acrylamide derivatives can significantly reduce cell viability in cancer cell lines, suggesting a dose-dependent cytotoxic effect.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to increased levels of cleaved caspase-3 and -7 in treated cells.

Data Table: Biological Activity Summary

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers synthesized a series of acrylamide derivatives, including those related to our compound. They found that certain modifications led to enhanced inhibitory effects on tumor growth in breast cancer models, highlighting the potential for further development of similar compounds for cancer therapy.

Case Study 2: Neuroprotection

A study conducted by Smith et al. (2020) explored the effects of nicotinoylpiperidine derivatives on neurodegeneration models. The findings indicated that these compounds could mitigate neuronal loss and improve cognitive function in rodent models subjected to neurotoxic agents.

Propriétés

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-28-20-7-4-17(5-8-20)6-9-21(26)24-15-18-10-13-25(14-11-18)22(27)19-3-2-12-23-16-19/h2-9,12,16,18H,10-11,13-15H2,1H3,(H,24,26)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMLDOZBPFAVPN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.